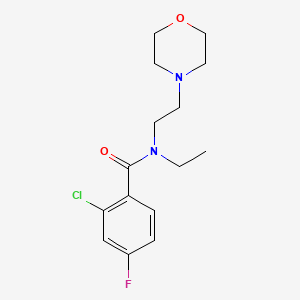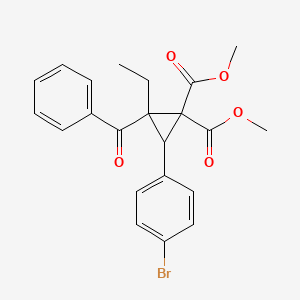![molecular formula C12H14F3N3O3 B5501213 2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one](/img/structure/B5501213.png)
2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to a class of molecules that typically exhibit a wide range of biological activities and chemical properties. These compounds are often synthesized for their potential applications in medicinal chemistry and material science.
Synthesis Analysis
Synthetic approaches to similar compounds often involve multistep reactions, including condensation, chlorination, and nucleophilic substitution. For example, Lei et al. (2017) describe a green synthetic method for a related compound, highlighting the importance of efficient synthesis routes in organic chemistry (Lei, Wang, Xiong, & Lan, 2017).
Molecular Structure Analysis
The molecular structure of related compounds is often elucidated using techniques such as single-crystal X-ray diffraction. For instance, Attia et al. (2014) reported on the antimicrobial activity and molecular structure of a related molecule, demonstrating the role of structural analysis in understanding compound properties (Attia et al., 2014).
Chemical Reactions and Properties
Compounds with similar functional groups undergo various chemical reactions, including nucleophilic substitution, which significantly impacts their chemical properties. Khudina et al. (2014) optimized conditions for synthesizing related compounds, showcasing the diversity of chemical reactions these molecules can participate in (Khudina, Burgart, & Saloutin, 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their application in various fields. The detailed analysis often requires a combination of spectroscopic and crystallographic methods.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, define the potential applications of these compounds. Research like that of Voskressensky et al. (2015) explores the reactivity of related molecules, contributing to a broader understanding of their chemical behavior (Voskressensky, Kovaleva, Borisova, Titov, Toze, Listratova, Khrustalev, & Varlamov, 2015).
Aplicaciones Científicas De Investigación
Antihypertensive Potential
The compound, related to 1,2,4-triazolo[1,5-alpha]pyrimidines, has shown potential in antihypertensive applications. Studies reveal that derivatives of this compound, particularly those with morpholine moieties, have promising antihypertensive activity in both in vitro and in vivo models (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Inhibition of Tumor Necrosis Factor Alpha
A derivative of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine has been identified as an important intermediate in inhibiting tumor necrosis factor alpha and nitric oxide. This compound shows promise for further development in medical applications (Lei, Wang, Xiong, & Lan, 2017).
Antimicrobial Properties
Novel derivatives of pyrimidine-triazole, synthesized from a molecule similar to 2-methyl-5-{2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl}pyrimidin-4(3H)-one, exhibit antimicrobial activity against selected bacterial and fungal strains. This indicates potential applications in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).
Parkinson's Disease Imaging
In Parkinson's disease research, a synthesized derivative of this compound was used to develop a PET agent for imaging LRRK2 enzyme. This is crucial for better understanding and diagnosis of Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
PI3K-AKT-mTOR Pathway Inhibition
4-(Pyrimidin-4-yl)morpholines, related to the compound , are significant in inhibiting PI3K and PIKKs, which is crucial in cancer research. The derivatives show potential in selective drug development for targeted cancer therapies (Hobbs et al., 2019).
Propiedades
IUPAC Name |
2-methyl-5-[2-oxo-2-[2-(trifluoromethyl)morpholin-4-yl]ethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N3O3/c1-7-16-5-8(11(20)17-7)4-10(19)18-2-3-21-9(6-18)12(13,14)15/h5,9H,2-4,6H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBSWKKCDFWVEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=O)N1)CC(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N,1-dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5501141.png)
![2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5501154.png)
![N-(3-methylphenyl)-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B5501155.png)
![4-[(dimethylamino)sulfonyl]-N-(2-methoxybenzyl)-2-morpholinecarboxamide](/img/structure/B5501159.png)
![1-[2-(dimethylamino)ethyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5501170.png)
![1-(isopropoxyacetyl)-4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5501177.png)
![1-amino-N-({2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl}methyl)cyclopropanecarboxamide](/img/structure/B5501178.png)
![3-[5-(4-ethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxyethyl)-N-phenylpropanamide](/img/structure/B5501180.png)

![2-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-3-pyridinol](/img/structure/B5501196.png)

![N-[4-(4-methyl-1-piperazinyl)benzyl]-1-phenylcyclopentanecarboxamide](/img/structure/B5501215.png)
![N-[4-(benzyloxy)benzyl]-2-methoxyethanamine hydrochloride](/img/structure/B5501223.png)
![N-(2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5501228.png)